molecular formula C17H25BN2O3 B8170084 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea

1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea

Cat. No.: B8170084
M. Wt: 316.2 g/mol
InChI Key: OJOTVADSELCHNS-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea is a complex organic compound that features a cyclobutyl group, a phenyl ring substituted with a dioxaborolane moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea typically involves the following steps:

    Formation of the dioxaborolane moiety: This can be achieved by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent to form the pinacol ester.

    Coupling with cyclobutyl isocyanate: The pinacol ester is then coupled with cyclobutyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea can undergo various chemical reactions, including:

    Oxidation: The dioxaborolane moiety can be oxidized to form boronic acids or borates.

    Reduction: The urea linkage can be reduced under specific conditions to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with active site residues, while the urea linkage can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    Phenylboronic acid pinacol ester: Similar structure but lacks the cyclobutyl and urea groups.

    Cyclobutyl isocyanate: Contains the cyclobutyl group but lacks the phenyl and dioxaborolane moieties.

    Urea derivatives: Various urea derivatives with different substituents on the nitrogen atoms.

Uniqueness: 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea is unique due to the combination of its cyclobutyl, phenyl, dioxaborolane, and urea functionalities. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOTVADSELCHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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